8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-
Overview
Description
8H-1,3-Dioxolo4,5-hbenzopyran-8-one, also known as [1,3]dioxolo[4,5-h]chromen-8-one, is a type of coumarin . It is a small chemical compound that is part of the Chemical Entities of Biological Interest (ChEBI) dictionary .
Molecular Structure Analysis
The molecular structure of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one is represented by the formula C10H6O4 . Its average mass is 190.154 and its mono-isotopic mass is 190.02661 . The InChI representation of its structure is InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2 .Scientific Research Applications
1. Cytotoxic Evaluation
- Application Summary: This compound has been synthesized and evaluated for its cytotoxic activities on three breast cancer cell lines .
- Methods of Application: The synthetic route started from benzo[d][1,3]dioxol-5-ol which was reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .
- Results: Among the synthesized compounds, 7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one (4a) exhibited the highest activity against three cell lines. Also, it was revealed that the methoxy group did not improve the activity of [1,3]dioxolo[4,5-g]chromen-8-ones against MCF-7, T47D, and MDA-MB-231 .
2. Heterogeneous Catalytic Synthesis
- Application Summary: This compound has been synthesized via a three-component one-pot synthesis using a catalytic amount of basic alumina in refluxing water .
- Methods of Application: The synthesis involved the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water .
- Results: The method resulted in the formation of 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene systems .
Sure, here are two more applications of “8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-”:
3. Synthesis of 8-oxoprotoberberines
- Application Summary: This compound has been used in the synthesis of 8-oxoprotoberberines, a class of natural products characterized by a tetracyclic ring skeleton with an isoquinoline core .
- Methods of Application: The synthesis involved the use of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde via acid-mediated cyclization or 2-(2-iodophenethyl)isoquinolin-1(2H)-one via the Heck reaction .
- Results: The method resulted in the formation of 8-oxoprotoberberines .
4. Metabolomics and Nutraceuticals
- Application Summary: This compound has been used in metabolomics studies and in the development of nutraceuticals .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The specific results or outcomes obtained in this field are not detailed in the source .
Sure, here are two more applications of “8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-”:
5. Synthesis of 6-Amino-8-Aryl-7-Cyano-8H-[1,3]Dioxolo[4,5-g]Chromene Systems
- Application Summary: This compound has been synthesized via a three-component one-pot synthesis using a catalytic amount of basic alumina in refluxing water .
- Methods of Application: The synthesis involved the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water .
- Results: The method resulted in the formation of 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene systems .
6. Use in Metabolomics and Nutraceuticals
- Application Summary: This compound has been used in metabolomics studies and in the development of nutraceuticals .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The specific results or outcomes obtained in this field are not detailed in the source .
properties
IUPAC Name |
4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIQORTLXDLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469703 | |
Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
CAS RN |
334007-19-1 | |
Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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